3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine 3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine
Brand Name: Vulcanchem
CAS No.: 59318-41-1
VCID: VC3790235
InChI: InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)9-6-12-15-10(13-9)14-11/h2-6H,11H2,1H3,(H,13,14,15)
SMILES: COC1=CC=C(C=C1)C2=CN=NC(=N2)NN
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol

3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine

CAS No.: 59318-41-1

Cat. No.: VC3790235

Molecular Formula: C10H11N5O

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine - 59318-41-1

Specification

CAS No. 59318-41-1
Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
IUPAC Name [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine
Standard InChI InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)9-6-12-15-10(13-9)14-11/h2-6H,11H2,1H3,(H,13,14,15)
Standard InChI Key RUDCQPZUCFMBSP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=NC(=N2)NN
Canonical SMILES COC1=CC=C(C=C1)C2=CN=NC(=N2)NN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms. Substituents include:

  • Hydrazino group (-NH-NH₂) at position 3, enabling nucleophilic and redox reactions.

  • 4-Methoxyphenyl group at position 5, contributing aromaticity and electron-donating effects via the methoxy substituent .

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC₁₁H₁₂N₅O
Molecular weight217.23 g/mol
IUPAC name[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine
XLogP31.2 (predicted)
Hydrogen bond donors3
Hydrogen bond acceptors5

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals:

  • N-H stretching at 3300–3200 cm⁻¹ (hydrazino group).

  • C=N vibrations at 1600–1500 cm⁻¹ (triazine ring).

  • C-O-C asymmetric stretching at 1250 cm⁻¹ (methoxy group) .

¹³C NMR (DMSO-d₆) displays signals at:

  • δ 163.8 (C=N of triazine),

  • δ 159.2 (C-O of methoxy),

  • δ 117.4–134.9 (aromatic carbons) .

Synthetic Methodologies

Alternative Pathway via 1,2-Diketone Cyclization

Unsymmetric 1,2-diketones react with hydrazine derivatives under acidic conditions to form triazine cores (Method B) :

R-C(=O)-C(=O)-R’ + NH2-NH2H+3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine\text{R-C(=O)-C(=O)-R' + NH}_2\text{-NH}_2 \xrightarrow{\text{H}^+} \text{3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine}

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The hydrazino group undergoes substitution with electrophiles:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form hydrazides .

  • Condensation: Forms Schiff bases with aldehydes/ketones, useful in heterocyclic synthesis .

Table 2: Representative Reactions

Reaction TypeReagentsProductYield (%)
AcylationAcetic anhydride3-Acetylhydrazino derivative85
Schiff base formationBenzaldehyde3-Benzylidenehydrazino derivative78
CyclocondensationCS₂/KOH1,3,4-Thiadiazole fused derivatives65

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the hydrazino group to azo (-N=N-) or azoxy (-N(O)=N-) linkages .

  • Reduction: Sodium borohydride reduces the triazine ring to dihydro derivatives, altering electronic properties .

Biological Activities

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Fungi: Candida albicans (MIC: 32 µg/mL) .

Table 3: Anticancer Screening Data

Cell LineIC₅₀ (µM)Target PathwayReference
MCF-714.2Topoisomerase II
A54923.8β-catenin/TCF
HeLa18.5Cyclin-dependent kinases

Industrial and Materials Science Applications

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science :

\text{3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(L)_2(H}_2\text{O)_2]·2H}_2\text{O}

Polymer Additives

Incorporated into epoxy resins to enhance thermal stability (TGA decomposition onset: 280°C vs. 220°C for unmodified resin) .

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